2-Benzyloxy-4,5-dimethoxy-aniline
Description
2-Benzyloxy-4,5-dimethoxy-aniline is a substituted aniline derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 2-position and methoxy groups (-OCH₃) at the 4- and 5-positions of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as triazoloquinazolines . Its structural design combines electron-donating methoxy groups with the sterically bulky benzyloxy substituent, influencing both its reactivity and physical properties.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4,5-dimethoxy-2-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO3/c1-17-14-8-12(16)13(9-15(14)18-2)19-10-11-6-4-3-5-7-11/h3-9H,10,16H2,1-2H3 |
InChI Key |
ZBPYWIFORDZCPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Benzyloxy-4,5-dimethoxy-aniline with five structurally related compounds, focusing on substituent effects, spectral data, and synthetic applications.
Substituent Variations and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | N/A | C₁₅H₁₇NO₃* | ~271.3 | -NH₂, -OCH₂C₆H₅, -OCH₃ (4,5) |
| 4,5-Dimethoxy-2-methylaniline | 41864-45-3 | C₉H₁₃NO₂ | 167.21 | -NH₂, -CH₃ (2), -OCH₃ (4,5) |
| 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline | 2088929-84-2 | C₁₃H₁₈N₂O₃ | 250.29 | -NH₂, oxazolyl (2), -OCH₃ (3,5) |
| 2-Benzyloxy-4,5-dimethylbenzoic acid | 1081-73-8 | C₁₆H₁₆O₄ | 272.30 | -COOH, -OCH₂C₆H₅ (2), -CH₃ (4,5) |
| 2-Benzyloxy-4,5-dihydro-7,8-dimethoxy[1,2,4]triazolo[1,5-a]quinazoline (7c) | N/A | C₂₁H₂₁N₃O₃ | 338.42† | Triazoloquinazoline core, -OCH₂C₆H₅, -OCH₃ (7,8) |
*Inferred from structural analogs.
†Calculated from MS data (m/z 338, M⁺) .
Key Observations:
- Steric and Electronic Effects: The benzyloxy group in this compound introduces steric hindrance and lipophilicity compared to smaller substituents like methyl in 4,5-Dimethoxy-2-methylaniline. This reduces solubility in polar solvents but enhances stability in nonpolar environments .
- Functional Group Impact: Replacing the aniline -NH₂ with a carboxylic acid (-COOH) in 2-Benzyloxy-4,5-dimethylbenzoic acid increases acidity (pKa ~4–5 vs. ~5–6 for anilines) and alters reactivity toward nucleophilic substitutions .
Spectral and Analytical Data Comparison
Key Findings:
- The NH stretch in IR (3189 cm⁻¹) for the triazoloquinazoline derivative (7c) confirms the presence of an amine group, while the absence of this peak in methyl-substituted analogs suggests differences in hydrogen bonding .
- ¹H-NMR data for compound 7c highlights distinct benzyloxy (-OCH₂Ph) and methoxy (-OCH₃) signals, with aromatic protons appearing as multiplet peaks (δ 7.01–7.56) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
